molecular formula C11H11NO2 B15070757 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid CAS No. 92287-97-3

8-Amino-3,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B15070757
CAS No.: 92287-97-3
M. Wt: 189.21 g/mol
InChI Key: MLIKNFPDNFDOMF-UHFFFAOYSA-N
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Description

8-Amino-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H11NO2. It features a naphthalene ring system with an amino group at the 8th position and a carboxylic acid group at the 1st position. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid typically involves the following steps:

    Starting Material: The process often begins with a naphthalene derivative.

    Amination: Introduction of the amino group at the 8th position can be achieved through nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced at the 1st position via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

8-Amino-3,4-dihydronaphthalene-1-carboxylic acid finds applications in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group may participate in ionic interactions, further modulating biological pathways.

Comparison with Similar Compounds

    1-Naphthoic Acid: Lacks the amino group, making it less versatile in certain reactions.

    8-Aminoquinoline: Contains a quinoline ring instead of a naphthalene ring, leading to different chemical properties.

    3,4-Dihydronaphthalene-1-carboxylic Acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness: 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.

Properties

CAS No.

92287-97-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

8-amino-3,4-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h2,4-6H,1,3,12H2,(H,13,14)

InChI Key

MLIKNFPDNFDOMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C1)C(=O)O)C(=CC=C2)N

Origin of Product

United States

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